

# An In-depth Technical Guide to Kaempferol 3-sophoroside-7-glucoside

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## Compound of Interest

Compound Name: *Kaempferol 3-sophoroside-7-glucoside*

Cat. No.: *B1631684*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Kaempferol 3-sophoroside-7-glucoside** is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1][2][3] As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids.[3] Its chemical structure consists of a kaempferol aglycone backbone to which a sophorose and a glucose moiety are attached at the 3- and 7-hydroxyl positions, respectively. This complex glycosylation pattern influences its bioavailability and biological activity. The compound is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, anti-obesity, and hepatoprotective effects.[1][4][5]

#### 1.1. Chemical Properties

Property	Value	Reference
Chemical Formula	C <sub>33</sub> H <sub>40</sub> O <sub>21</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	772.66 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	<a href="#">[3]</a>
CAS Number	55136-76-0	<a href="#">[3]</a>
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	<a href="#">[7]</a>

## Natural Sources

**Kaempferol 3-sophoroside-7-glucoside** has been identified in a variety of plant species. Its isolation from these sources is a key area of research for its potential applications.

Plant Species	Part of Plant	Reference
Crocus sativus L. (Saffron)	Floral bio-residues (tepals)	[8][9]
Lycium chinense (Goji)	Roasted leaves	[4][5]
Equisetum hyemale L.	Stems	[7]
Brassica napus (Rapeseed)	Not specified	[10]
Hosta ventricosa	Leaves	[10]
Petunia hybrida	Not specified	[10]
Papaver nudicaule (Iceland Poppy)	Not specified	[3]
Sauropus spatulifolius Beille	Not specified	[6]
Asplenium species	Not specified	[1]
Sinapis species (Mustard)	Not specified	[1]
Lathyrus species	Not specified	[1]

## Biological Activities and Potential Therapeutic Applications

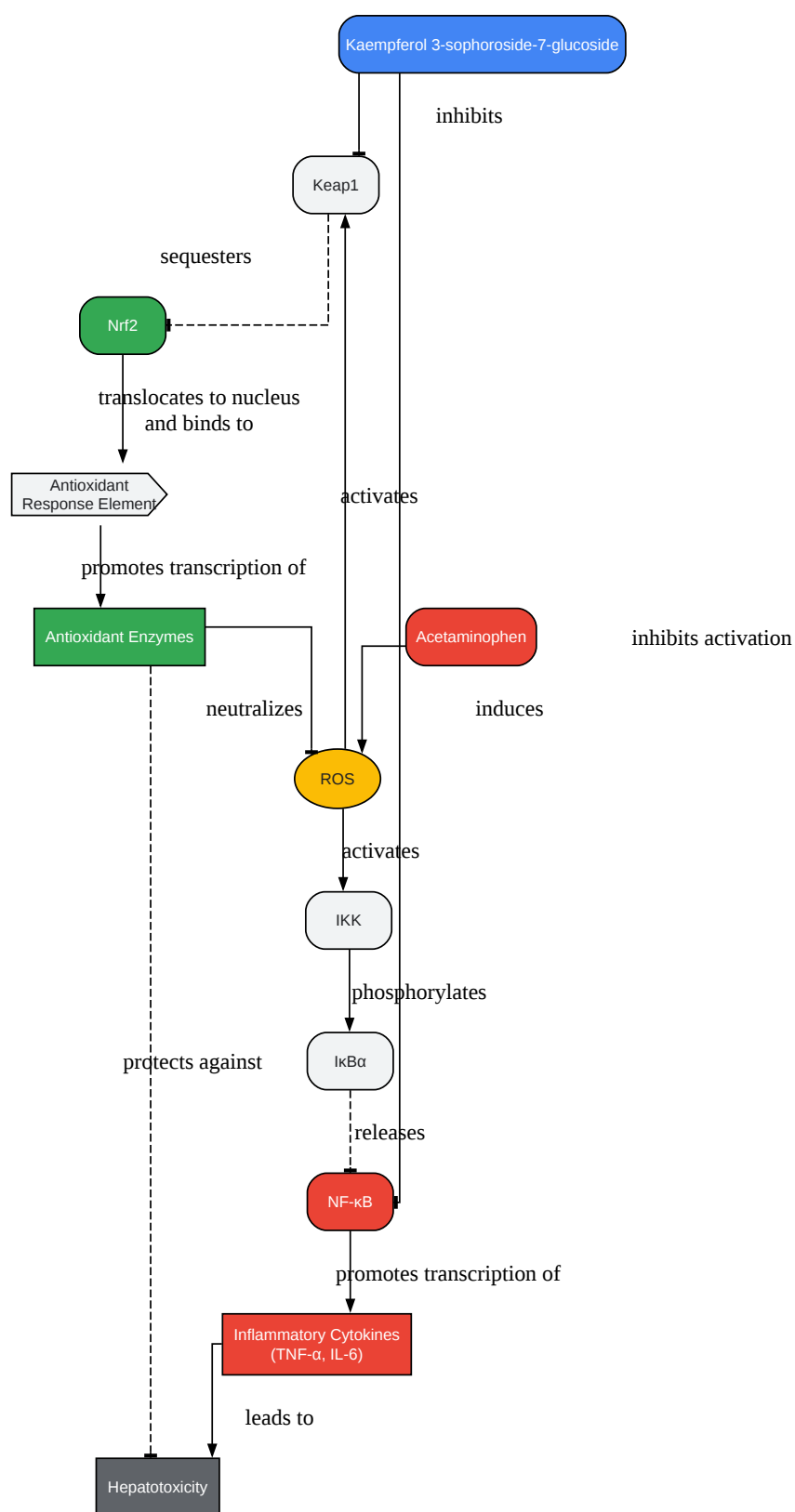
**Kaempferol 3-sophoroside-7-glucoside**, along with its aglycone kaempferol and other related glycosides, exhibits a range of biological activities that are of interest for drug development.

### 3.1. Hepatoprotective Activity

Recent studies have highlighted the significant hepatoprotective effects of **Kaempferol 3-sophoroside-7-glucoside** (KSG) against acetaminophen-induced liver injury.[1] KSG pretreatment in mice was shown to alleviate hepatic damage by reducing pathological lesions and serum markers of liver injury.[1] The mechanism of this protection involves the modulation of key signaling pathways related to oxidative stress and inflammation.[1]

#### 3.1.1. Modulation of Nrf2/NF-κB Signaling Pathway

KSG has been demonstrated to counteract acetaminophen-induced oxidative stress by promoting the activation of the Nrf2 signaling pathway while repressing the activation of NF- $\kappa$ B. [1] Nrf2 is a critical transcription factor in the cellular antioxidant response, and its activation leads to the expression of various antioxidant enzymes.[1] Conversely, NF- $\kappa$ B is a key regulator of the inflammatory response, and its inhibition by KSG leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF- $\alpha$ . [1]

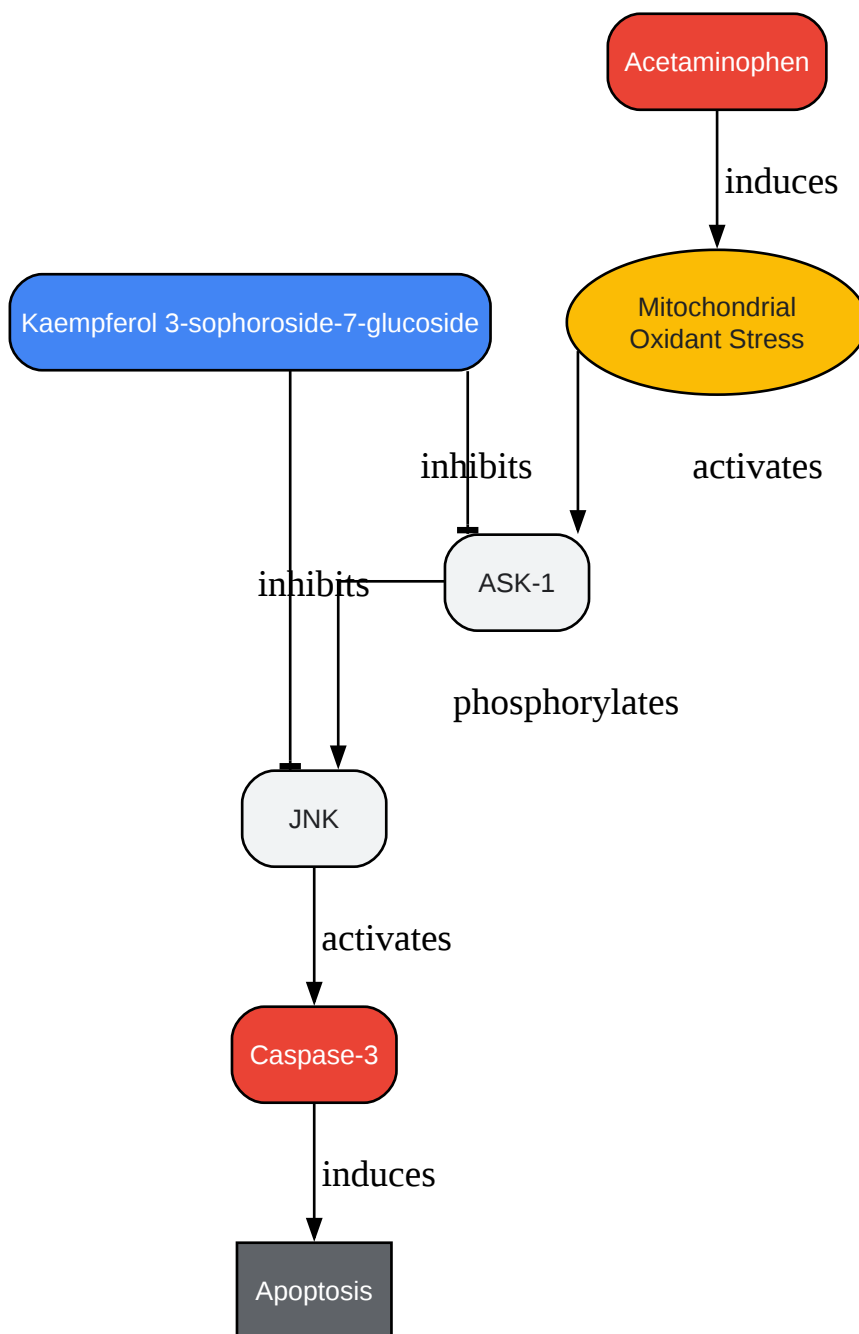


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Modulation of Nrf2/NF-κB pathway by **Kaempferol 3-sophoroside-7-glucoside**.

## 3.1.2. Modulation of JNK/ASK-1 Signaling Pathway

KSG has also been shown to inhibit the JNK/ASK-1 signaling pathway, which is involved in apoptosis.[1] Acetaminophen overdose leads to the activation of ASK-1 and subsequent phosphorylation of JNK, triggering a cascade of events that result in programmed cell death.[1] KSG was found to hinder the elevation of ASK-1 and JNK, thereby suppressing apoptosis.[1]



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Inhibition of JNK/ASK-1 pathway by **Kaempferol 3-sophoroside-7-glucoside**.

### 3.2. Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of **Kaempferol 3-sophoroside-7-glucoside** are limited, research on the closely related compound, Kaempferol 3-sophoroside (KPOS), provides strong evidence for its potential in this area. KPOS has been shown to inhibit the activation of NF- $\kappa$ B and the production of TNF- $\alpha$  in human umbilical vein endothelial cells (HUVECs).[11] It also inhibited LPS-induced barrier disruption, expression of cell adhesion molecules, and neutrophil adhesion and migration.[11] Given the structural similarity, it is plausible that **Kaempferol 3-sophoroside-7-glucoside** shares these anti-inflammatory properties. The aglycone, kaempferol, is also a well-documented anti-inflammatory agent that acts through the NF- $\kappa$ B and MAPK signaling pathways.[12][13]

### 3.3. Antioxidant Activity

Kaempferol and its glycosides are known for their antioxidant properties.[12][13] The antioxidant activity is primarily attributed to their ability to scavenge free radicals.[2] While specific quantitative data for **Kaempferol 3-sophoroside-7-glucoside** is not readily available, a study on various kaempferol glycosides demonstrated that the aglycone, kaempferol, exhibited the highest free radical scavenging activity in DPPH and ABTS assays.[8][12] The glycosylation pattern can influence the antioxidant capacity.

### 3.4. Anti-Obesity Activity

**Kaempferol 3-sophoroside-7-glucoside** has been identified as a bioactive component in roasted Lycium chinense leaves with potential anti-obesity activity.[4][5] Although the specific mechanism for this glycoside has not been fully elucidated, studies on the aglycone, kaempferol, suggest that it may exert its anti-obesity effects by modulating the AMPK signaling pathway, which plays a central role in energy homeostasis.[3][4]

### 3.5. Anti-Cancer Activity

The anti-cancer potential of kaempferol is well-established, with studies demonstrating its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[11][14] The anticancer effects of kaempferol are mediated through the regulation of multiple signaling pathways, including the MAPK and PI3K/AKT pathways.[15][16] While direct

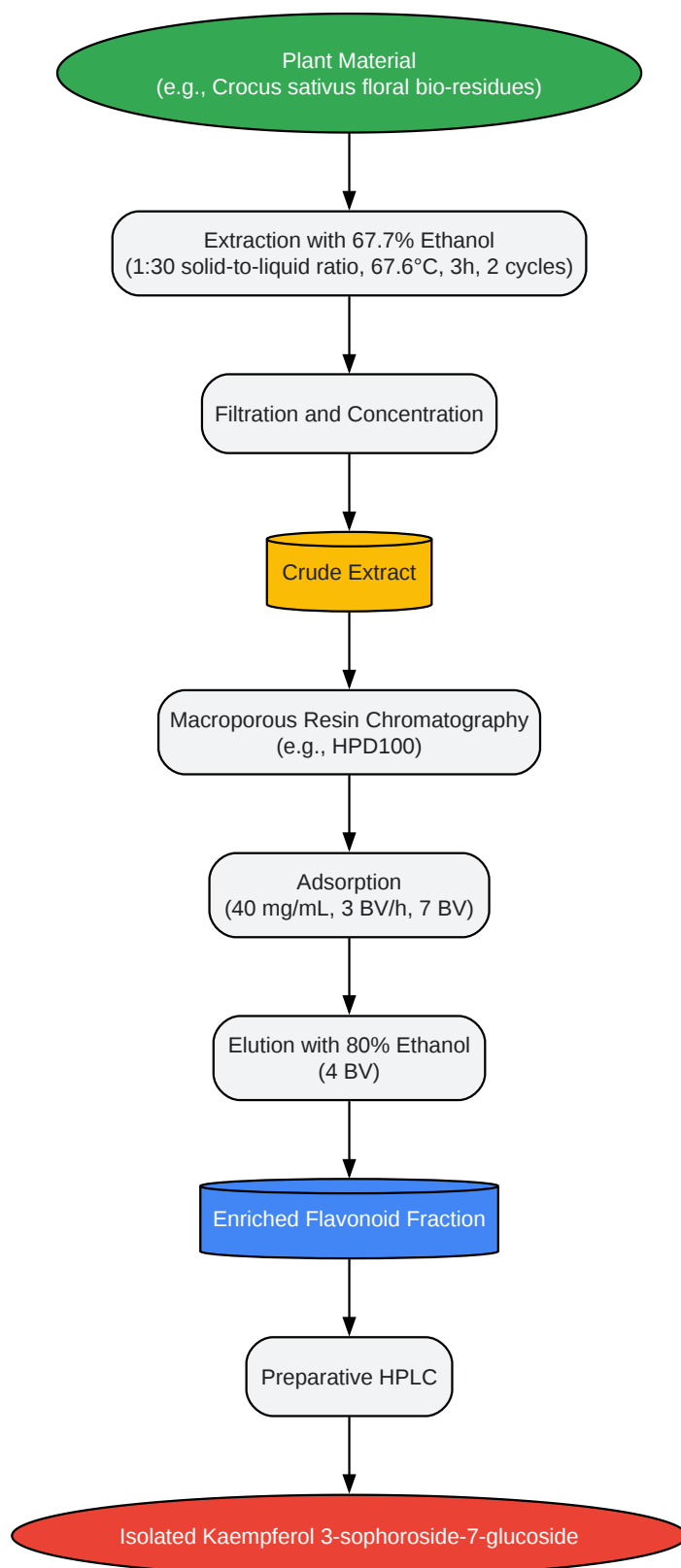
evidence for the anti-cancer activity of **Kaempferol 3-sophoroside-7-glucoside** is limited, its structural relationship to kaempferol suggests it may also possess such properties.

## Experimental Protocols

### 4.1. Extraction and Isolation

A general protocol for the extraction and isolation of kaempferol glycosides from plant material, such as the floral bio-residues of *Crocus sativus*, is outlined below. This protocol can be adapted and optimized for other plant sources.





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Workflow for the extraction and isolation of **Kaempferol 3-sophoroside-7-glucoside**.

#### 4.1.1. Detailed Methodology

- **Extraction:** The dried and powdered plant material is extracted with an optimized ethanol concentration (e.g., 67.7%) at an elevated temperature (e.g., 67.6°C) for a specified duration (e.g., 3 hours).[17] The extraction is typically repeated to maximize the yield.[17]
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to obtain the crude extract.
- **Purification:** The crude extract is subjected to macroporous resin chromatography for initial purification and enrichment of flavonoids.[17] The extract is loaded onto the column, and after washing, the flavonoids are eluted with a suitable solvent, such as 80% ethanol.[17]
- **Preparative HPLC:** The enriched flavonoid fraction is further purified by preparative high-performance liquid chromatography (HPLC) to isolate **Kaempferol 3-sophoroside-7-glucoside**. The specific mobile phase and gradient will need to be optimized for the best separation.

#### 4.2. Structural Characterization

The structure of the isolated **Kaempferol 3-sophoroside-7-glucoside** is confirmed using a combination of spectroscopic techniques.

##### 4.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify the aglycone and the sugar moieties and their linkage positions.[14]

##### 4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR:** Provides information about the number and chemical environment of the protons in the molecule, including the characteristic signals of the kaempferol backbone and the sugar units.
- **<sup>13</sup>C NMR:** Shows the number and types of carbon atoms in the molecule.

- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar moieties, and determining the glycosylation sites.[18]

## Conclusion

**Kaempferol 3-sophoroside-7-glucoside** is a promising natural product with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its hepatoprotective and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as Nrf2/NF- $\kappa$ B and JNK/ASK-1, make it a compelling candidate for drug development. Further research is needed to fully elucidate its mechanisms of action in other areas like obesity and cancer and to establish its safety and efficacy in preclinical and clinical studies. The development of efficient and scalable extraction and purification protocols is also crucial for advancing the research and potential commercialization of this compound.

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Address: 3281 E Guasti Rd

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